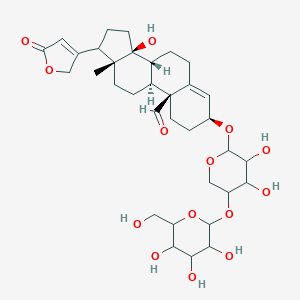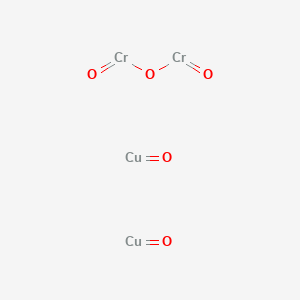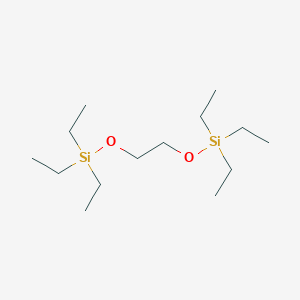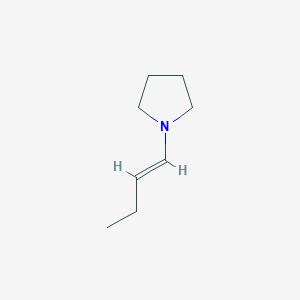
1-(1-Butenyl)pyrrolidine
Descripción general
Descripción
1-(1-Butenyl)pyrrolidine, also known as 1-Butenylpyrrolidine or N-Butenylpyrrolidine, is a chemical compound that belongs to the pyrrolidine family. It is a colorless, clear liquid with a mild odor and is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its various properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(1-Butenyl)pyrrolidine is not well understood. However, studies have suggested that it may act on the central nervous system by binding to specific receptors and modulating neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
1-(1-Butenyl)pyrrolidine has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment option for epilepsy. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-Butenyl)pyrrolidine in lab experiments is its simple synthesis method, which allows for easy and efficient production. Additionally, it has shown promising results in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which hinders further research in this area.
Direcciones Futuras
There are several future directions for research on 1-(1-Butenyl)pyrrolidine. One potential area of investigation is its potential use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications. Lastly, research could focus on the development of new derivatives of 1-(1-Butenyl)pyrrolidine with improved properties and applications.
Aplicaciones Científicas De Investigación
1-(1-Butenyl)pyrrolidine has shown potential in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Propiedades
Número CAS |
13937-89-8 |
|---|---|
Nombre del producto |
1-(1-Butenyl)pyrrolidine |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1-[(E)-but-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+ |
Clave InChI |
GQCQSPFOXSSUEG-ZZXKWVIFSA-N |
SMILES isomérico |
CC/C=C/N1CCCC1 |
SMILES |
CCC=CN1CCCC1 |
SMILES canónico |
CCC=CN1CCCC1 |
Otros números CAS |
13937-89-8 |
Sinónimos |
1-(1-Butenyl)pyrrolidine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

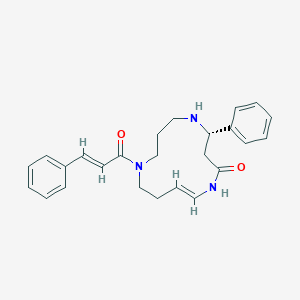
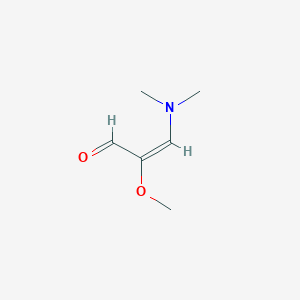
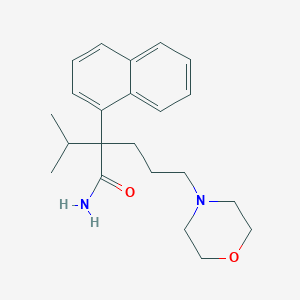
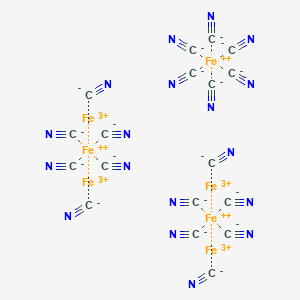
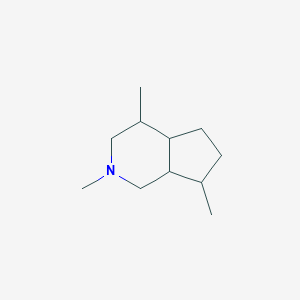
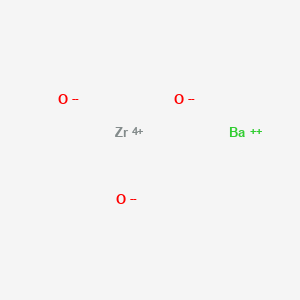
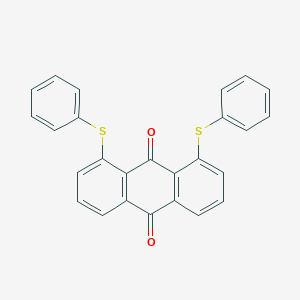
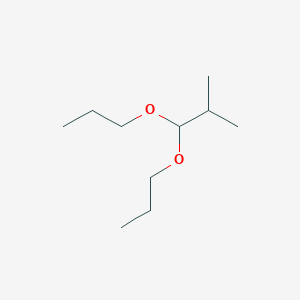
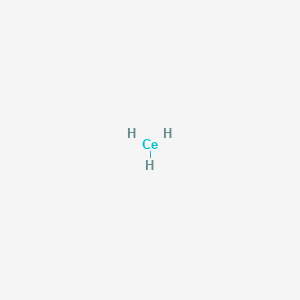
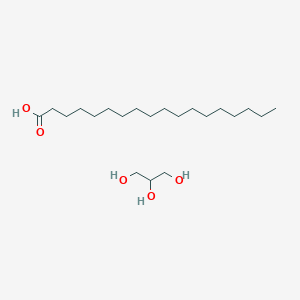
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
